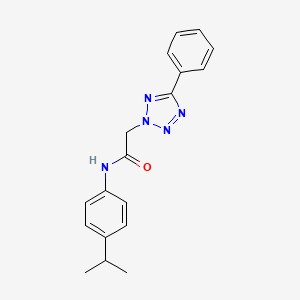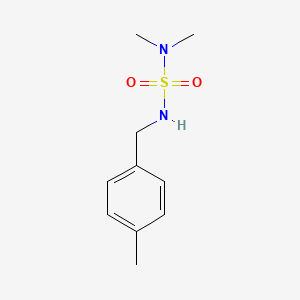
N-(4-isopropylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related acetamide derivatives involves a series of reactions characterized by specificity and precision. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring specific precursor compounds in dry dichloromethane, followed by recrystallization and elucidation using spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by specific spatial arrangements and intermolecular interactions. For instance, certain compounds exhibit a 'V' shaped structure with significant angles between aromatic planes, and their molecules are linked through various hydrogen bonds and interactions, contributing to a three-dimensional array (Boechat et al., 2011).
Chemical Reactions and Properties
Acetamide derivatives participate in a range of chemical reactions, often forming complex structures with unique properties. The synthesis of these compounds can involve reactions like carbodiimide condensation, as seen in the preparation of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives (Yu et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and molecular conformations, are pivotal for understanding their behavior in different conditions. For example, different molecular conformations co-exist in various acetamide derivatives, influencing their hydrogen bonding patterns and overall structural stability (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for the potential application of these compounds. The reaction conditions, such as temperature and solvent, can significantly impact the yield and properties of the synthesized compounds (Tao Jian-wei, 2009).
Scientific Research Applications
Synthesis Methodologies and Chemical Properties
Synthesis and Evaluation of Corrosion Inhibitors A study by Yıldırım & Çetin (2008) focused on the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which share a structural resemblance with the compound of interest. These derivatives were synthesized via amidation reactions and evaluated for their corrosion prevention efficiencies in steel coupons in acidic and oil medium environments. The study provides insights into the chemical synthesis and potential industrial applications of similar compounds in corrosion inhibition (Yıldırım & Çetin, 2008).
Anticancer Drug Synthesis Sharma et al. (2018) described the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, highlighting its potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This study illustrates the process of creating and evaluating compounds for therapeutic applications, specifically in cancer treatment (Sharma et al., 2018).
properties
IUPAC Name |
2-(5-phenyltetrazol-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-13(2)14-8-10-16(11-9-14)19-17(24)12-23-21-18(20-22-23)15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUWSEOSBUTGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenyl-2H-tetrazol-2-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)
![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)


![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)


![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)